2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosyl Fluoride 2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosyl Fluoride
Brand Name: Vulcanchem
CAS No.: 187269-63-2
VCID: VC0071172
InChI: InChI=1S/C26H43FO9/c1-23(2,3)19(28)32-13-14-15(34-20(29)24(4,5)6)16(35-21(30)25(7,8)9)17(18(27)33-14)36-22(31)26(10,11)12/h14-18H,13H2,1-12H3/t14-,15-,16+,17+,18+/m1/s1
SMILES: CC(C)(C)C(=O)OCC1C(C(C(C(O1)F)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C
Molecular Formula: C26H43FO9
Molecular Weight: 518.6 g/mol

2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosyl Fluoride

CAS No.: 187269-63-2

Cat. No.: VC0071172

Molecular Formula: C26H43FO9

Molecular Weight: 518.6 g/mol

* For research use only. Not for human or veterinary use.

2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosyl Fluoride - 187269-63-2

Specification

CAS No. 187269-63-2
Molecular Formula C26H43FO9
Molecular Weight 518.6 g/mol
IUPAC Name [(2R,3R,4S,5S,6R)-3,4,5-tris(2,2-dimethylpropanoyloxy)-6-fluorooxan-2-yl]methyl 2,2-dimethylpropanoate
Standard InChI InChI=1S/C26H43FO9/c1-23(2,3)19(28)32-13-14-15(34-20(29)24(4,5)6)16(35-21(30)25(7,8)9)17(18(27)33-14)36-22(31)26(10,11)12/h14-18H,13H2,1-12H3/t14-,15-,16+,17+,18+/m1/s1
Standard InChI Key YGQXZOVKBRJLJC-ZBRFXRBCSA-N
Isomeric SMILES CC(C)(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)F)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C
SMILES CC(C)(C)C(=O)OCC1C(C(C(C(O1)F)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C
Canonical SMILES CC(C)(C)C(=O)OCC1C(C(C(C(O1)F)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C

Introduction

Chemical Identity and Properties

Basic Chemical Information

2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosyl Fluoride is a protected glycosyl fluoride derivative with several synonyms in chemical literature. The compound's basic properties are summarized in the following table:

PropertyValue
CAS Registry Number187269-63-2
Molecular FormulaC26H43FO9
Molecular Weight518.61 g/mol
MDL NumberMFCD11035863
Synonymsα-D-Mannopyranosyl fluoride, 2,3,4,6-tetrakis(2,2-dimethylpropanoate); (2R,3S,4S,5R,6R)-2-fluoro-6-((pivaloyloxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(2,2-dimethylpropanoate); Tetra-O-pivaloyl-α-D-mannosyl fluoride

The compound consists of a mannopyranose ring structure with four pivaloyl (2,2-dimethylpropanoate) protecting groups attached to the hydroxyl groups at the 2, 3, 4, and 6 positions, while the anomeric position (C1) contains a fluorine atom .

Structural Features

The structure of 2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosyl Fluoride is characterized by several important features that determine its chemical behavior and applications:

  • The mannopyranose ring forms the core scaffold of the molecule

  • The four pivaloyl groups (each containing a tert-butyl moiety) provide steric bulk and protection for the hydroxyl groups

  • The anomeric fluorine atom serves as an excellent leaving group, facilitating glycosylation reactions

  • The α-configuration at the anomeric center is crucial for its stereochemical outcome in glycosylation reactions

These structural characteristics collectively contribute to the compound's effectiveness as a glycosyl donor in carbohydrate synthesis, particularly for reactions requiring α-mannosidic linkages .

Physical Properties

While specific physical data is limited in the available sources, 2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosyl Fluoride is likely a white to off-white crystalline solid at room temperature. The presence of four lipophilic pivaloyl groups enhances its solubility in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran, while limiting its water solubility. These properties are typical for protected carbohydrate derivatives used in organic synthesis.

Synthesis and Preparation

Quality Control Parameters

Commercial suppliers of 2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosyl Fluoride typically ensure product quality through various analytical techniques. For example, TCI Chemical specifies a purity of >95.0% as determined by gas chromatography for their product . Quality control parameters likely include:

  • Chromatographic purity assessment (HPLC, GC)

  • Spectroscopic confirmation of structure (NMR, MS)

  • Optical rotation to confirm stereochemical integrity

  • Elemental analysis

SupplierProduct CodeSpecificationsAvailability
TCI ChemicalT2568>95.0% (GC)Commercial catalog
Usbiological294875Not specifiedCommercial catalog
TRC (Toronto Research Chemicals)T306363Not specifiedCommercial catalog
Biosynth CarbosynthMT07150Not specifiedCommercial catalog
Glentham Life SciencesGC5179Not specifiedCustom quotation
BOC SciencesNot specifiedIndustrial GradeCommercial catalog

These suppliers provide the compound in various quantities and purities to meet different research needs .

SupplierQuantityPrice (USD)Price per Gram (USD)Last Updated
TCI Chemical1g$280$280.002024-03-01
Usbiological2g$322$161.002021-12-16
TRC1g$60$60.002021-12-16
TRC500mg$45$90.002021-12-16
Biosynth Carbosynth2g$52.5$26.252021-12-16

This significant price variation (ranging from approximately $26 to $280 per gram) highlights the importance of considering both cost and quality factors when sourcing this compound for research purposes .

Applications in Chemical Research

Glycosylation Chemistry

The primary application of 2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosyl Fluoride is as a glycosyl donor in stereospecific α-D-mannosylation reactions. The compound's unique features make it particularly valuable for this purpose:

  • The anomeric fluoride acts as an excellent leaving group, facilitating glycosidic bond formation

  • The pivaloyl protecting groups provide steric control and influence reactivity

  • The inherent stereochemistry of the mannose scaffold favors α-selectivity in glycosylation reactions

These properties make the compound an important tool for researchers synthesizing complex oligosaccharides and glycoconjugates that require precise control over stereochemistry and regioselectivity .

Pharmaceutical Research Applications

One significant application of 2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosyl Fluoride is in the preparation of selectin inhibitors. Specifically, the compound has been utilized in the synthesis of di- and trivalent phenyl substituted glycosides that function as selectin inhibitors .

Selectins are cell adhesion molecules that play crucial roles in inflammatory processes and immune responses. Inhibitors of selectins have potential therapeutic applications in treating inflammatory diseases, cancer metastasis, and other pathological conditions involving cell adhesion and migration. The ability to synthesize well-defined glycosides using reagents like 2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosyl Fluoride is essential for developing such inhibitors with optimal potency and selectivity.

Synthetic Methodology Advancement

Beyond its specific applications in glycobiology and pharmaceutical research, 2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosyl Fluoride contributes to the advancement of synthetic methodology in carbohydrate chemistry. The compound serves as a model system for studying:

  • The influence of protecting groups on glycosylation outcomes

  • The reactivity of glycosyl fluorides compared to other glycosyl donors

  • The development of new catalytic systems for glycosylation reactions

  • Structure-activity relationships in glycomimetic compounds

These methodological contributions have broader implications for synthetic organic chemistry, particularly in the realm of complex molecule synthesis.

Research Developments

Future Research Directions

Based on current trends in carbohydrate chemistry and glycobiology, several promising research directions involving 2,3,4,6-Tetra-O-pivaloyl-D-mannopyranosyl Fluoride can be anticipated:

  • Integration with emerging synthetic technologies such as photocatalysis or electrochemistry

  • Application in the synthesis of increasingly complex glycan structures relevant to human health

  • Development of more selective and potent glycomimetic drugs targeting selectins and other carbohydrate-binding proteins

  • Exploration of new reaction conditions that enhance stereoselectivity and efficiency

  • Use in studying fundamental aspects of carbohydrate structure and reactivity

These future directions highlight the continuing relevance of this compound in advancing our understanding of carbohydrate chemistry and its applications in medicine and biology.

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